2,4-Difluoro-6-methylbenzyl bromide
Description
2,4-Difluoro-6-methylbenzyl bromide is a halogenated aromatic compound characterized by a benzyl bromide backbone substituted with two fluorine atoms at the 2- and 4-positions and a methyl group at the 6-position. Applications likely span pharmaceutical intermediates, agrochemicals, or materials science, though direct evidence for its uses is absent in the provided sources.
Properties
IUPAC Name |
2-(bromomethyl)-1,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(10)3-8(11)7(5)4-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANHCRTYFDLKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CBr)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluoro-6-methylbenzyl bromide can be synthesized through the bromination of 2,4-difluoro-6-methyltoluene. The reaction typically involves the use of bromine or hydrogen bromide in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography can help in the purification of the final product .
Biological Activity
2,4-Difluoro-6-methylbenzyl bromide is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H7BrF2
- CAS Number : 1803735-07-0
The presence of difluoromethyl and methyl substituents on the benzyl ring enhances the compound's reactivity and biological potential compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in disease pathways. For example, it may inhibit enzymes linked to cancer progression and microbial infections by forming covalent bonds with nucleophilic sites.
- Cellular Uptake : Its chemical structure facilitates cellular uptake through passive diffusion or specific transport mechanisms, increasing its bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. This compound may disrupt microbial cell walls or interfere with metabolic pathways essential for pathogen survival. This property makes it a candidate for developing new antimicrobial agents.
Anticancer Properties
Studies have shown that halogenated aromatic compounds can possess cytotoxic effects against various cancer cell lines. The efficacy of this compound against cancer cells may be influenced by its structural characteristics, such as the position of fluorine and methyl groups on the aromatic ring. Preliminary data suggest that modifications at these positions can significantly alter the compound's anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key substituent positions and their effects on activity:
| Substituent Position | Effect on Activity | Example |
|---|---|---|
| 2-position | Essential for enzyme binding | Fluorine enhances interaction |
| 4-position | Influences lipophilicity | Methyl group increases potency |
| 6-position | Modulates cytotoxicity | Bromine enhances reactivity |
Modifications in these positions can lead to significant variations in efficacy against targeted diseases.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing a dose-dependent response with IC50 values indicating significant potency compared to non-halogenated analogs.
- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited strong antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzyl Bromides
Fluorinated benzyl bromides share core reactivity but differ in substitution patterns and physicochemical properties. Key comparisons include:
Key Findings:
- Reactivity: Fluorine substituents (electron-withdrawing) increase the electrophilicity of the benzyl carbon, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from the 6-methyl group in this compound may slow reactions compared to monosubstituted analogs .
- Stability: Para-substituted fluorobenzyl bromides (e.g., 4-fluorobenzyl bromide) exhibit greater thermal stability than ortho-substituted derivatives due to reduced steric strain .
Methyl Bromide and Alkyl Bromides
While structurally distinct, methyl bromide (CH₃Br) provides a baseline for comparing toxicity and handling precautions:
Key Differences:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

